REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](O)=O.C(N(CC)CC)C.[NH2:13][C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][N:15]=1>C(#N)C>[Cl:1][C:2]1[N:13]=[C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][N:15]2[CH:3]=1
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is portionwise added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitated 2-imino-5-chloro-1,2-dihydropyridin-1-ylacetic acid as crystals is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
The crystals are added to 40 ml of phosphorus oxychoride
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the reaction mixture is poured into ice water and neutralized with aqueous ammonia
|
Type
|
FILTRATION
|
Details
|
The precipitate collected by filtration
|
Type
|
CUSTOM
|
Details
|
is purified by silica gel chromatography(eluent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C2N(C=C(C=C2)Cl)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 11.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |